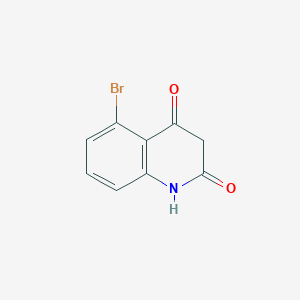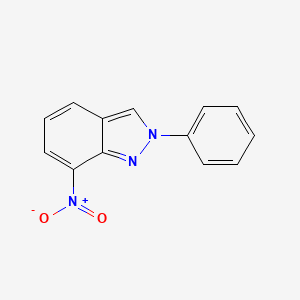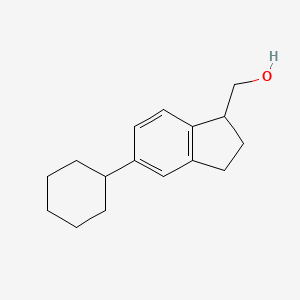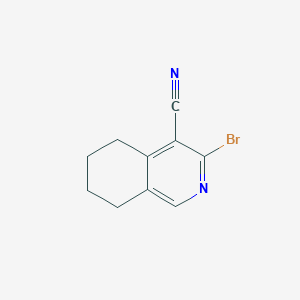
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that belongs to the class of heterocyclic amines
Métodos De Preparación
The synthesis of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step involves the methylation of the amine group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents
Aplicaciones Científicas De Investigación
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and pyridine moiety allow it to fit into binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparación Con Compuestos Similares
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with similar compounds such as:
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.
(2-Azepan-1-yl-2-phenylethyl)amine: Used in medicinal chemistry for its potential therapeutic applications.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: An inhibitor of HIV-1 replication.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-9-13(10-15-2)11-16-14(12)17-7-5-3-4-6-8-17/h9,11,15H,3-8,10H2,1-2H3 |
Clave InChI |
VQHRZRUVVIOPRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCCCC2)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)

![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)



![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)





